molecular formula C23H27NO5 B1468182 (3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid CAS No. 1391534-55-6

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Cat. No. B1468182
M. Wt: 397.5 g/mol
InChI Key: SFHCTMPUNFMZIA-WOJBJXKFSA-N
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Description

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid , often abbreviated as Boc-isoquinoline , is a complex organic compound. It belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in drug development due to its unique structural features.



Synthesis Analysis

The synthesis of Boc-isoquinoline involves several steps. A common approach includes the following:



  • Protection of Isoquinoline Ring : The isoquinoline core is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions at the isoquinoline nitrogen.

  • Functionalization of the Benzyl Group : The 4-methoxybenzyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

  • Reduction of the Tetrahydroisoquinoline Ring : The tetrahydroisoquinoline ring is formed by reducing the double bond in the isoquinoline ring.

  • Deprotection : Finally, the Boc group is removed to yield the target compound.



Molecular Structure Analysis

Boc-isoquinoline has a tetrahydroisoquinoline scaffold with a methoxybenzyl substituent. The tert-butoxycarbonyl group provides steric protection. Its molecular formula is C~23~H~27~NO~5~, and the molecular weight is approximately 397.47 g/mol.



Chemical Reactions Analysis

Boc-isoquinoline can participate in various chemical reactions, including:



  • Amide Formation : Reacting with amines to form amides.

  • Esterification : Reacting with alcohols to form esters.

  • Hydrolysis : Removal of the Boc protecting group under acidic conditions.

  • Reductive Amination : Conversion of the ketone group to an amine.



Physical And Chemical Properties Analysis


  • Appearance : Boc-isoquinoline is a white to off-white crystalline powder.

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Melting Point : The melting point typically falls within the range of 150°C to 160°C.


Safety And Hazards


  • Toxicity : Boc-isoquinoline may exhibit toxicity, especially during synthesis or handling. Proper protective measures are essential.

  • Stability : It is stable under dry conditions but sensitive to moisture.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers should explore Boc-isoquinoline’s potential as:



  • Drug Candidates : Investigate its pharmacological activities and evaluate its efficacy against specific targets.

  • Prodrug Design : Utilize its Boc group for targeted drug delivery.

  • Structure-Activity Relationship Studies : Understand how modifications affect its properties.


properties

IUPAC Name

(3R,4R)-4-[(4-methoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-14-16-7-5-6-8-18(16)19(20(24)21(25)26)13-15-9-11-17(28-4)12-10-15/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHCTMPUNFMZIA-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(C1C(=O)O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]([C@@H]1C(=O)O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Reactant of Route 2
(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Reactant of Route 3
(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Reactant of Route 5
(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Reactant of Route 6
(3R,4R)-2-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

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